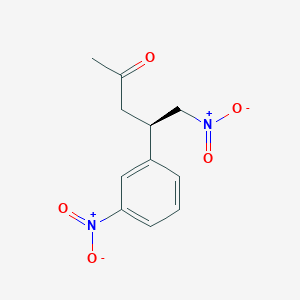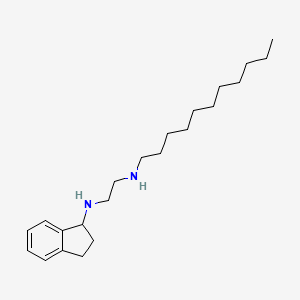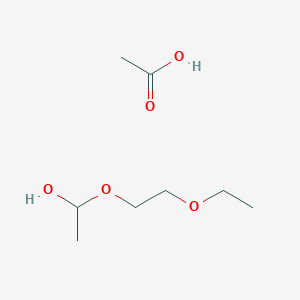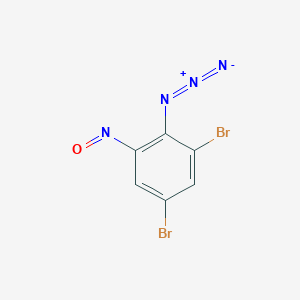
Benzene, 2-azido-1,5-dibromo-3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-azido-1,5-dibromo-3-nitroso-: is a complex organic compound with the molecular formula C6H2Br2N4O . This compound is characterized by the presence of azido, dibromo, and nitroso functional groups attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-azido-1,5-dibromo-3-nitroso- typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives followed by azidation and nitrosation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and azidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 2-azido-1,5-dibromo-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The azido and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and bromide ions are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitroso group typically yields an amine derivative, while substitution reactions can lead to various azido or bromo-substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzene, 2-azido-1,5-dibromo-3-nitroso- is used as a precursor for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of heterocycles and other aromatic compounds .
Biology and Medicine: The compound’s azido group is of particular interest in bioconjugation and click chemistry applications. It can be used to label biomolecules and study biological processes at the molecular level .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional diversity make it suitable for various applications, including the development of new polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of Benzene, 2-azido-1,5-dibromo-3-nitroso- involves its interaction with molecular targets through its functional groups. The azido group can undergo cycloaddition reactions, while the nitroso group can participate in redox reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Benzene, azido-: Similar in structure but lacks the bromine and nitroso groups.
Benzene, 1,3-dibromo-: Contains bromine substituents but lacks the azido and nitroso groups.
Benzene, nitroso-: Contains the nitroso group but lacks the azido and bromine groups.
Uniqueness: Benzene, 2-azido-1,5-dibromo-3-nitroso- is unique due to the combination of azido, dibromo, and nitroso groups on a single benzene ring. This combination imparts distinct reactivity and functional versatility, making it valuable for various chemical and industrial applications .
Propiedades
Número CAS |
501664-67-1 |
|---|---|
Fórmula molecular |
C6H2Br2N4O |
Peso molecular |
305.91 g/mol |
Nombre IUPAC |
2-azido-1,5-dibromo-3-nitrosobenzene |
InChI |
InChI=1S/C6H2Br2N4O/c7-3-1-4(8)6(10-12-9)5(2-3)11-13/h1-2H |
Clave InChI |
MLHKRPUIHVMBKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N=O)N=[N+]=[N-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


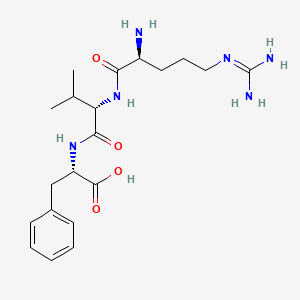


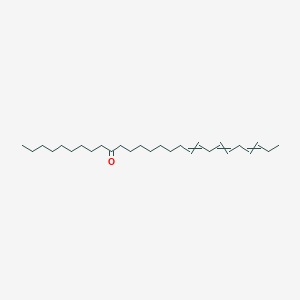

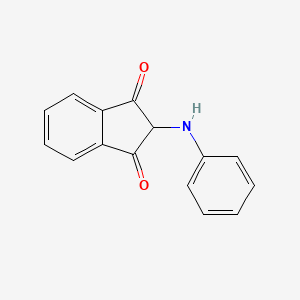
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)

